molecular formula C28H20O2Se B12563806 Tetraphenylselenophene 1,1-dioxide CAS No. 176763-16-9

Tetraphenylselenophene 1,1-dioxide

Cat. No.: B12563806
CAS No.: 176763-16-9
M. Wt: 467.4 g/mol
InChI Key: DPFBPKUKBWEFQL-UHFFFAOYSA-N
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Description

Tetraphenylselenophene 1,1-dioxide is a high-purity organoselenium compound of significant interest in advanced materials research. This derivative, built upon the tetraphenylselenophene core (C28H20Se) , features a sulfone group (1,1-dioxide) that modifies its electronic properties. Selenium-containing compounds like this one are valuable for their potential role in redox chemistry and as building blocks for organic electronic materials . Researchers can leverage this chemical in the development of novel semiconductors, OLEDs, and other functional materials where specific electron-accepting or photo-physical characteristics are desired. The incorporation of selenium, a congener of sulfur, can impart unique reactivity and properties not always achievable with sulfur analogues . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or human consumption of any kind.

Properties

CAS No.

176763-16-9

Molecular Formula

C28H20O2Se

Molecular Weight

467.4 g/mol

IUPAC Name

2,3,4,5-tetraphenylselenophene 1,1-dioxide

InChI

InChI=1S/C28H20O2Se/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H

InChI Key

DPFBPKUKBWEFQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C([Se](=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylselenophene 1,1-dioxide can be synthesized through the oxidation of tetraphenylselenophene. Common oxidizing agents used in this process include peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The reaction typically occurs under mild conditions, and the workup procedure is straightforward, often involving simple filtration and purification steps.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylselenophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can revert the compound back to tetraphenylselenophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the selenium atom.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., peracetic acid, m-chloroperbenzoic acid) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Higher oxidation state derivatives.

    Reduction: Tetraphenylselenophene.

    Substitution: Substituted tetraphenylselenophene derivatives.

Scientific Research Applications

Tetraphenylselenophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism by which tetraphenylselenophene 1,1-dioxide exerts its effects involves interactions with molecular targets through its selenium atom. The compound can participate in redox reactions, influencing various biochemical pathways. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Property This compound Thiophene 1,1-Dioxide Sulfolane
Core Heteroatom Selenium Sulfur Sulfur
Aromaticity Reduced (distorted ring) Reduced Non-aromatic (saturated)
Key Substituents Four phenyl groups Variable (e.g., hexyl) None (saturated)
LUMO Energy (Estimated) Lower than selenophene Lower than thiophene Not applicable

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